N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide
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Overview
Description
N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic organic compound characterized by the presence of a benzyl group, a phenyl group, and a trifluoroacetyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the preparation of the propanamide backbone through the reaction of benzylamine with a suitable acylating agent, such as benzoyl chloride, under basic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting the intermediate product with trifluoroacetic anhydride in the presence of a base like pyridine.
Final Assembly: The final step involves the coupling of the trifluoroacetylated intermediate with a phenyl group using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the desired compound.
Industrial Production Methods
Industrial production of N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, while the benzyl and phenyl groups may interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-phenylpropanamide: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
N-benzyl-3-oxohexanamide: Contains a hexanamide backbone instead of a propanamide backbone.
N-benzyl-2-chloro-N-phenylpropanamide: Contains a chloro group instead of a trifluoroacetyl group.
Uniqueness
N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17F3N2O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)17(25)23-15(14-9-5-2-6-10-14)11-16(24)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,22,24)(H,23,25) |
InChI Key |
ICLDXDYMWYTKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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